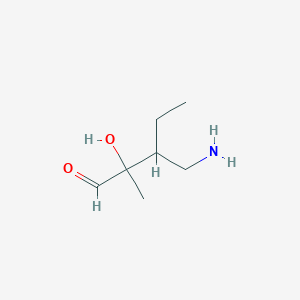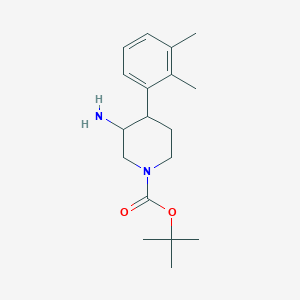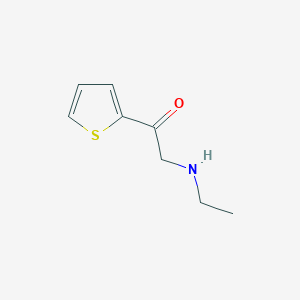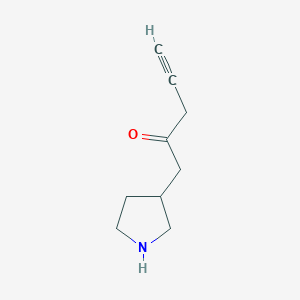![molecular formula C12H13N3O6S B13156716 2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)
2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound with a molecular formula of C12H13N3O6S. This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities. The structure includes a benzodiazepine core with sulfonamide and propanoic acid functional groups, making it a unique and versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the sulfonamide group and finally the propanoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: Functional groups within the molecule can be replaced with other groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Due to its benzodiazepine core, it has potential therapeutic applications, including as an anxiolytic or anticonvulsant.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The sulfonamide and propanoic acid groups may also contribute to its overall activity by interacting with other molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamide: This compound lacks the propanoic acid group but shares the benzodiazepine and sulfonamide moieties.
2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a similar dioxo structure but differs in the core ring system and functional groups.
Uniqueness
2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is unique due to its combination of benzodiazepine, sulfonamide, and propanoic acid groups
Propriétés
Formule moléculaire |
C12H13N3O6S |
|---|---|
Poids moléculaire |
327.32 g/mol |
Nom IUPAC |
2-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H13N3O6S/c1-6(12(18)19)15-22(20,21)7-2-3-8-9(4-7)14-11(17)5-10(16)13-8/h2-4,6,15H,5H2,1H3,(H,13,16)(H,14,17)(H,18,19) |
Clé InChI |
XYIQQGUANVZLML-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)NC(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)







![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)

![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

